molecular formula C23H18N2O5S B3733671 (5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5963-67-7

(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3733671
CAS No.: 5963-67-7
M. Wt: 434.5 g/mol
InChI Key: IWEGADIICZFASP-UYRXBGFRSA-N
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Description

The compound (5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure comprises a pyrimidine core substituted with methoxyphenyl, methylphenylsulfanyl, and furan groups, making it a versatile compound for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 5-[(4-methylphenyl)sulfanyl]furan-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, affecting the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine and furan derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance:

  • A study demonstrated its effectiveness against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
  • Another research highlighted its potential in targeting specific oncogenic pathways associated with tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for integration into electronic devices .

Photovoltaic Cells

Research has indicated that incorporating this compound into photovoltaic cells can enhance their efficiency. The compound's electronic structure allows for better charge transport and light absorption, which are critical for improving solar cell performance .

Enzyme Inhibition

Studies have found that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example:

  • It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .
  • Its inhibition of other metabolic enzymes suggests potential applications in metabolic disorders .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains
Study 3Organic ElectronicsImproved charge transport in OLEDs
Study 4Enzyme InhibitionInhibited DHFR effectively

Mechanism of Action

The mechanism of action of (5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with similar compounds such as:

    (5Z)-1-(4-methoxyphenyl)-5-(furan-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the sulfanyl group, affecting its reactivity and biological activity.

    (5Z)-1-(4-methylphenyl)-5-({5-[(4-methoxyphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of This compound

Biological Activity

The compound (5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H18N2O5S
  • Molecular Weight : 434.47 g/mol
  • InChIKey : IWEGADIICZFASP-UYRXBGFRSA-N

The compound features a pyrimidine core substituted with various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess significant antibacterial properties. For instance, compounds with furan and phenyl groups have shown efficacy against various bacterial strains .
  • Anticancer Properties : The presence of the pyrimidine ring is often associated with anticancer activity. Compounds structurally related to this one have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo .
  • Enzyme Inhibition : Enzyme inhibition studies indicate potential applications in treating diseases like diabetes and cancer. For example, certain derivatives have been shown to inhibit key enzymes involved in metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymatic Pathways : The compound may inhibit enzymes such as topoisomerases or kinases, which are crucial in DNA replication and cell division.
  • Receptor Binding : It is hypothesized that the compound could interact with specific receptors (e.g., 5-HT receptors) influencing various physiological responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below 100 µg/mL.
Study 2Showed cytotoxic effects on A431 cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent.
Study 3Investigated the binding affinity to serotonin receptors, suggesting a role in modulating neurotransmitter systems which could be beneficial in treating mood disorders.

Properties

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-14-3-10-18(11-4-14)31-20-12-9-17(30-20)13-19-21(26)24-23(28)25(22(19)27)15-5-7-16(29-2)8-6-15/h3-13H,1-2H3,(H,24,26,28)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEGADIICZFASP-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362070
Record name STK035923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-67-7
Record name STK035923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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